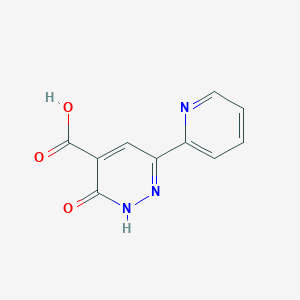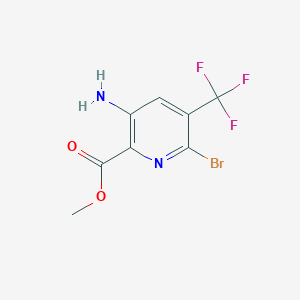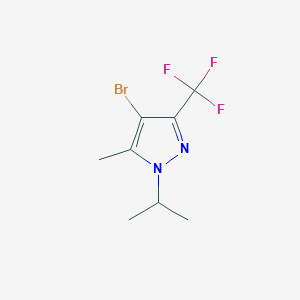![molecular formula C12H13F3O3 B1467880 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone CAS No. 1100767-58-5](/img/structure/B1467880.png)
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone
概要
説明
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyethoxy substituent on a phenyl ring, connected to an ethanone moiety
準備方法
The synthesis of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-Methoxyethoxy)-3-trifluoromethylbenzene.
Reaction Conditions: The key step involves the Friedel-Crafts acylation reaction, where the benzene derivative reacts with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product
化学反応の分析
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). .
科学的研究の応用
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes and receptors.
Industry: In the material science industry, it is used in the synthesis of polymers and other advanced materials with unique properties
作用機序
The mechanism of action of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyethoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the methoxyethoxy group but differs in its reactivity due to the presence of a bromine atom.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar in structure but with different substituents, leading to varied chemical properties and applications.
Tetraethylene glycol dimethyl ether: While it contains the methoxyethoxy group, its applications are more focused on its use as a solvent rather than a reactive intermediate .
特性
IUPAC Name |
1-[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-8(16)9-3-4-11(18-6-5-17-2)10(7-9)12(13,14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYMOIWZWXXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

![3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467803.png)


![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)



![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)



